molecular formula C7H4BrClN2 B2500466 6-Amino-3-bromo-2-chlorobenzonitrile CAS No. 159020-87-8

6-Amino-3-bromo-2-chlorobenzonitrile

Cat. No. B2500466
CAS RN: 159020-87-8
M. Wt: 231.48
InChI Key: VCQUJWHUIPJFDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions that are both eco-friendly and efficient. For instance, the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives is achieved under solvent-free conditions using silica-supported perchloric acid as a catalyst, which highlights the potential for green chemistry approaches in synthesizing complex molecules . Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is performed using urea as an organocatalyst at room temperature, which demonstrates the use of mild conditions and non-toxic catalysts for the preparation of brominated aromatic compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the types of intermolecular interactions present . This analysis is crucial for understanding the physical properties and reactivity of such compounds. The presence of bromine in the molecule is likely to influence its reactivity and interaction with other molecules, which could be extrapolated to this compound.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound, but they do provide examples of how brominated compounds can be synthesized and potentially react. The use of (bromodimethyl)sulfonium bromide as a catalyst in the synthesis of α-aminonitriles suggests that bromine-containing reagents can facilitate the formation of carbon-nitrogen bonds at room temperature . This insight could be relevant when considering the reactivity of the amino and nitrile groups in this compound.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of this compound, they do offer information on similar compounds. For example, the crystalline structure and intermolecular interactions of a brominated chromene derivative can give clues about its solubility, melting point, and stability . The high yields and ease of purification mentioned in the synthesis of nicotinonitrile derivatives suggest that these compounds have favorable solubility characteristics, which might also apply to this compound .

Scientific Research Applications

Synthesis and Heterocyclic Derivative Formation : 6-Amino-3-bromo-2-chlorobenzonitrile serves as a key precursor in the synthesis of heterocyclic compounds, including indole containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These derivatives exhibit potent antimicrobial activities against various bacterial strains and yeast, indicating their potential applications in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Biodegradation and Environmental Impact : The compound and its derivatives, like 2,6-dichlorobenzonitrile, are subject to biodegradation by bacteria such as Aminobacter spp. These bacteria can mineralize the compound and its metabolites, indicating potential pathways for mitigating the environmental impact of these substances, especially in contaminated soils and groundwater (Sørensen, Holtze, Simonsen, & Aamand, 2006).

Isotope Fractionation and Environmental Assessments : Isotope fractionation during the biodegradation of compounds like 2,6-dichlorobenzamide (a metabolite of the similar compound 2,6-dichlorobenzonitrile) provides insights into the environmental fate of these compounds. Carbon and nitrogen isotope fractionation data can be used to assess biodegradation processes and potentially quantify the degradation of these persistent compounds in the environment (Reinnicke, Simonsen, Sørensen, Aamand, & Elsner, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding dust formation and not breathing in dust, vapor, mist, or gas .

properties

IUPAC Name

6-amino-3-bromo-2-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQUJWHUIPJFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159020-87-8
Record name 6-amino-3-bromo-2-chlorobenzonitrile
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